Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of propanoic acid and is characterized by the presence of an amino group, a methyl ester group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to hydrogenation using a catalyst like palladium on carbon to yield the desired product. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate
Uniqueness
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H |
InChI Key |
CRGIWBPGJAHRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
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